

In Vivo Administration of Tertiapin-Q in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name:	tertiapin-Q
CAS No.:	252198-49-5
Cat. No.:	B1139123

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Introduction

Tertiapin-Q is a stable, synthetic analog of tertiapin, a peptide toxin isolated from honeybee venom. It is a potent and selective blocker of G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[1] These channels are crucial regulators of cellular excitability in various tissues, including the heart and the brain. In cardiac pacemaker cells, GIRK channels, activated by acetylcholine (ACh), contribute to the slowing of the heart rate. In the central nervous system, they are involved in the inhibitory actions of several neurotransmitters.[2]

Due to its ability to modulate GIRK channel activity, **tertiapin-Q** has emerged as a valuable pharmacological tool for in vivo studies in mouse models of cardiovascular and neurological disorders. This document provides detailed application notes and protocols for the in vivo administration of **tertiapin-Q** in mice, summarizing key quantitative data and experimental methodologies from published research.

Data Presentation

Table 1: In Vivo Administration Parameters of Tertiapin-Q in Mouse Models

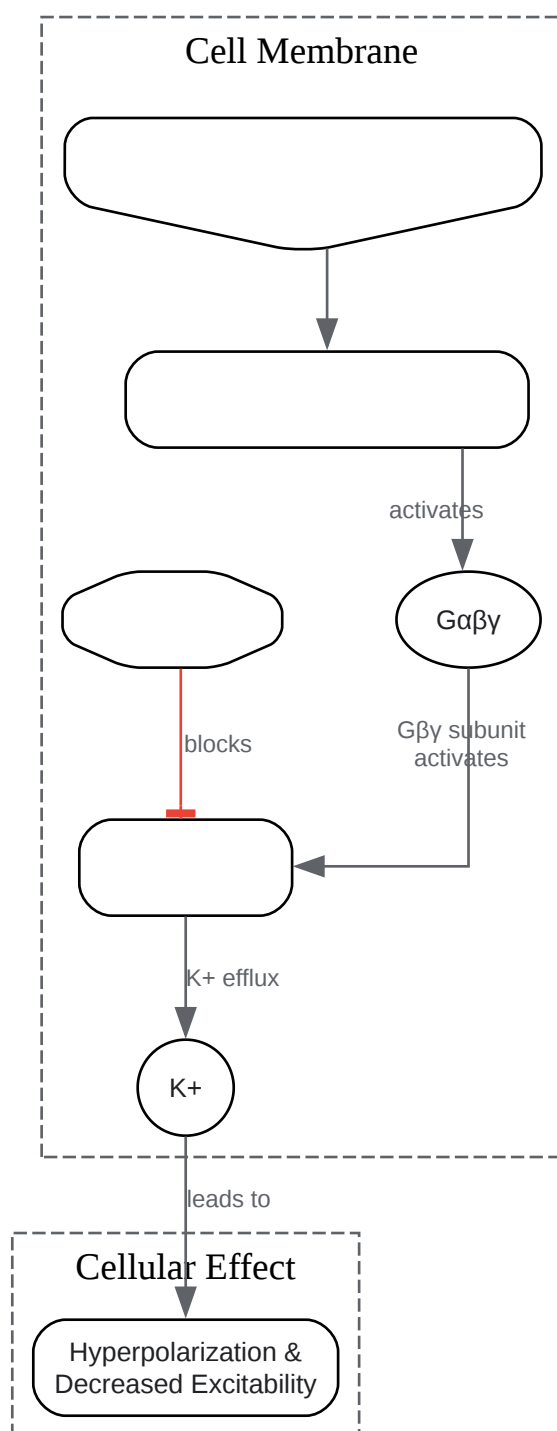
Application	Mouse Model	Administration Route	Vehicle	Dosage/Concentration	Key Findings	Reference
Cardiac Electrophysiology	Heart Failure (TAC)	Intraperitoneal (IP)	Not Specified	5 mg/kg	Prolonged QT interval and increased incidence of ventricular arrhythmia.	[3]
Bradycardia	Cav1.3 ^{-/-}	Not Specified	Not Specified	5 mg/kg	Significantly improved heart rate.	[4]
Bradycardia	Cav1.3 ^{-/-} /Cav3.1 ^{-/-}	Not Specified	Not Specified	5 mg/kg	Significantly improved heart rate.	[4]
Bradycardia	HCN4 ^{-/-} CNBD	Not Specified	Not Specified	5 mg/kg	Significantly improved heart rate.	[4]
Cardiac Conduction	Nav1.5 ^{+/-}	Not Specified	Not Specified	5 mg/kg	Improved cardiac conduction.	[4]
Neurobehavioral Studies	C57BL/6	Intracerebroventricular (ICV)	PBS	3 µl of 0.25 mM solution	Disruption of GIRK channel activity induced learning and memory deficits.	[5]

Table 2: Solubility and Formulation of Tertiapin-Q

Solvent	Solubility	Notes	Reference
Water	Up to 2 mg/ml	Recommended for stock solutions.	
Phosphate-Buffered Saline (PBS)	Sufficient for 0.25 mM solution	Used as a vehicle for intracerebroventricular injections.	[5]
Artificial Cerebrospinal Fluid (aCSF)	Sufficient for 0.02-0.5 μ M	Used for ex vivo slice preparations.	[5]

Signaling Pathway and Experimental Workflow

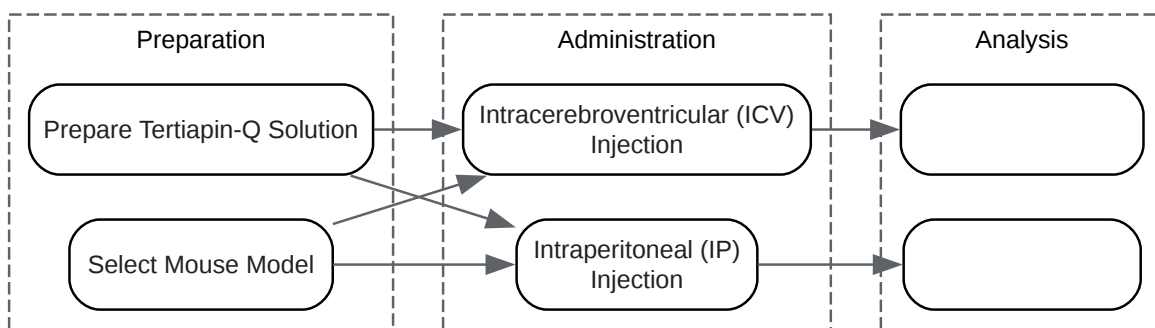
Signaling Pathway of Tertiapin-Q Action



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Caption: Mechanism of **Tertiapin-Q** inhibition of GIRK channel signaling.

Experimental Workflow for In Vivo Studies



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References

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